molecular formula C13H20N2O3 B1397293 Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate CAS No. 1220027-55-3

Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate

Cat. No.: B1397293
CAS No.: 1220027-55-3
M. Wt: 252.31 g/mol
InChI Key: BFZPNDQWYRQVEO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate is an organic compound with the molecular formula C13H20N2O3. This compound is known for its unique structure, which includes an amino group, an ethyl group, and a hydroxyethyl group attached to a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Scientific Research Applications

Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as esterases and proteases, which facilitate its hydrolysis and subsequent metabolic processes. The compound’s interaction with proteins, particularly those involved in cell signaling pathways, suggests its potential role in modulating biochemical pathways. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions, which contribute to the compound’s stability and activity in biological systems .

Cellular Effects

This compound has been shown to influence various cellular processes. In different cell types, it affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to activate certain signaling pathways that lead to increased expression of genes involved in cell proliferation and differentiation. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to active sites of enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. This inhibition can lead to downstream effects on cellular processes such as apoptosis and inflammation. Additionally, the compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or extreme pH levels. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing cell proliferation and reducing inflammation. At higher doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications. Toxicological studies have also indicated that prolonged exposure to high doses can lead to adverse effects on organ function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound undergoes hydrolysis by esterases, resulting in the formation of metabolites that can enter different biochemical pathways. These metabolites can further interact with cofactors and other enzymes, influencing metabolic flux and altering metabolite levels within the cell. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound, affecting its localization and bioavailability. These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and subsequent biological effects. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate typically involves the reaction of 3-amino-4-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The resulting compound is then reacted with ethyl(2-hydroxyethyl)amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups results in the formation of nitro compounds, while reduction of nitro groups yields amino compounds .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-[methyl(2-hydroxyethyl)amino]-benzoate
  • Ethyl 3-amino-4-[ethyl(2-methoxyethyl)amino]-benzoate
  • Ethyl 3-amino-4-[ethyl(2-hydroxypropyl)amino]-benzoate

Uniqueness

Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate is unique due to the presence of both an ethyl and a hydroxyethyl group, which confer specific chemical and biological properties. These structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

IUPAC Name

ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-15(7-8-16)12-6-5-10(9-11(12)14)13(17)18-4-2/h5-6,9,16H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZPNDQWYRQVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=C(C=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401220316
Record name Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-55-3
Record name Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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